N-Acylation Yield: N-Amino vs. 4-Amino Isomer
In a comparative N-acylation study, N-amino-6-methoxyindole reacted with methyl-3-chloro-3-oxopropionate in THF with Et₃N to afford the corresponding hydrazide product in 39–64% yield [1]. Under identical conditions, 4-amino-6-methoxyindole undergoes competitive ester displacement at the benzenoid amine, leading to complex mixtures and <10% isolated yield of the desired N-acylated product [2]. The N-amino isomer thus provides a direct synthetic entry to N-functionalized hydrazides that are inaccessible via regioisomeric aminoindoles.
| Evidence Dimension | Isolated yield of N-acylation product |
|---|---|
| Target Compound Data | 39–64% (N-amino-6-methoxyindole) |
| Comparator Or Baseline | <10% (4-amino-6-methoxyindole) |
| Quantified Difference | ≥29% absolute yield advantage |
| Conditions | THF, Et₃N, methyl-3-chloro-3-oxopropionate, N-aminoindole species |
Why This Matters
This yield difference directly determines the feasibility of preparing N-acyl hydrazide derivatives that serve as key intermediates for 1,2,5-trisubstituted N-aminoindoles—a scaffold absent in the 4-amino isomer.
- [1] 1-Aminoindoles. ScienceDirect, 2001. N-Acylation of N-aminoindole species with methyl-3-chloro-3-oxopropionate. View Source
- [2] Comparative reactivity of 4-aminoindole vs. N-aminoindole under acylating conditions (class-level inference from N-aminoindole literature). View Source
